p-Toluic acid, 3-(bis(2-chloroethyl)amino)-, sodium salt
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Overview
Description
p-Toluic acid, 3-(bis(2-chloroethyl)amino)-, sodium salt: is a chemical compound that belongs to the class of organic compounds known as amino acids and derivatives. This compound is characterized by the presence of a p-toluic acid moiety substituted with a bis(2-chloroethyl)amino group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of p-Toluic acid, 3-(bis(2-chloroethyl)amino)-, sodium salt typically involves the following steps:
Starting Materials: The synthesis begins with p-toluic acid and bis(2-chloroethyl)amine.
Reaction Conditions: The p-toluic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Coupling Reaction: The activated p-toluic acid is then reacted with bis(2-chloroethyl)amine to form the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency.
Chemical Reactions Analysis
p-Toluic acid, 3-(bis(2-chloroethyl)amino)-, sodium salt: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines to form substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon (Pd/C), and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
p-Toluic acid, 3-(bis(2-chloroethyl)amino)-, sodium salt: has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Mechanism of Action
The mechanism of action of p-Toluic acid, 3-(bis(2-chloroethyl)amino)-, sodium salt involves its interaction with molecular targets such as enzymes and receptors. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to various biological effects. These interactions can modulate the activity of enzymes and alter cellular pathways, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
p-Toluic acid, 3-(bis(2-chloroethyl)amino)-, sodium salt: can be compared with other similar compounds, such as:
p-Toluic acid, 3-(bis(2-chloroethyl)amino)-, isopropylamine salt: This compound has a similar structure but differs in the counterion, which can affect its solubility and reactivity.
3-[Bis(2-chloroethyl)amino]-p-toluic acid isopropyl ester: This ester derivative has different physical and chemical properties due to the presence of the ester group.
The uniqueness of This compound
Properties
CAS No. |
52616-25-8 |
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Molecular Formula |
C12H14Cl2NNaO2 |
Molecular Weight |
298.14 g/mol |
IUPAC Name |
sodium;3-[bis(2-chloroethyl)amino]-4-methylbenzoate |
InChI |
InChI=1S/C12H15Cl2NO2.Na/c1-9-2-3-10(12(16)17)8-11(9)15(6-4-13)7-5-14;/h2-3,8H,4-7H2,1H3,(H,16,17);/q;+1/p-1 |
InChI Key |
CRWUUOBIPYBVKP-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)[O-])N(CCCl)CCCl.[Na+] |
Related CAS |
5977-35-5 (Parent) |
Origin of Product |
United States |
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